3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-amine
Description
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
3-propan-2-yl-3-azabicyclo[3.3.1]nonan-9-amine |
InChI |
InChI=1S/C11H22N2/c1-8(2)13-6-9-4-3-5-10(7-13)11(9)12/h8-11H,3-7,12H2,1-2H3 |
InChI Key |
KUIDTALBUSZCDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2CCCC(C1)C2N |
Origin of Product |
United States |
Preparation Methods
Core Bicyclic Framework Construction
The azabicyclo[3.3.1]nonane scaffold forms the foundation for synthesizing this compound. Two primary strategies emerge from literature:
A. Robinson-Schöpf-Type Cyclization
Adapted from ABNO synthesis (), this method uses:
- Acetone dicarboxylic acid (1) and glutaraldehyde (2) as precursors
- Benzylamine or isopropylamine as nitrogen sources
- Acid-catalyzed cyclization at 0–25°C for 40 h
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | H₂SO₄ (18%), NaOAc (9%) | 57% () |
B. Intramolecular Aldol Condensation
Reported in bicyclo[3.3.1]nonane natural product syntheses ():
- DIBAL-H mediates lactone reduction and aldol cyclization
- Requires anhydrous THF at −78°C
Isopropyl Group Introduction
N-Alkylation or reductive amination modifies the bicyclic core:
Method 1: Alkylation with Isopropyl Halides
As demonstrated in:
- React 3-azabicyclo[3.3.1]nonan-9-amine with isopropyl bromide
- Base: K₂CO₃ in DMF at 80°C for 12 h
- Yield : 68–72%
Method 2: Reductive Amination
From sigma receptor ligand syntheses ():
- 3-Azabicyclo[3.3.1]nonan-9-one + isopropylamine
- Reducing agent: NaBH₃CN in MeOH
- Reaction time : 24 h at RT
- Yield : 61%
Amine Functionalization Strategies
Final steps focus on introducing/retaining the 9-amine group:
A. Hydrogenolytic Debenzylation
Used in ABNO derivatives ():
- Pd(OH)₂/C catalyst under H₂ (50 psi)
- Solvent: Isopropanol at 50°C
- Key advantage : Preserves amine functionality
B. Nitrile Reduction
From hydrazinyl analog syntheses ():
- 9-Nitrile intermediate → Reduced with LiAlH₄
- Conditions : Reflux in THF for 6 h
- Yield : 85%
Optimization and Challenges
Critical parameters affecting synthesis efficiency:
- Low solubility of intermediates in nonpolar solvents
- Epimerization at C-9 during amine functionalization ()
Analytical Validation
All synthetic routes require rigorous characterization:
- HPLC : Purity >98% ()
- ¹H/¹³C NMR : Confirm bicyclic structure and substitution patterns
- HRMS : Verify molecular formula (C₁₁H₂₂N₂ expected)
Comparative Method Evaluation
| Method | Steps | Total Yield | Advantages | Limitations |
|---|---|---|---|---|
| Robinson-Schöpf + Alkylation | 4 | 32% | Scalable | Multi-step purification |
| Aldol Condensation + Reductive Amination | 3 | 41% | Stereocontrol | Cryogenic conditions |
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-3-azabicyclo[3.3.1]nonan-9-amine undergoes various chemical reactions, including:
Reductive Amination: Formation of amines from ketones or aldehydes in the presence of reducing agents.
Substitution Reactions: Conversion into amides, Schiff bases, and isothiocyanates through reactions with different reagents.
Common Reagents and Conditions
Reductive Amination: Sodium triacetoxyhydridoborate as the reducing agent.
Substitution Reactions: Acetyl chloride, chloroacetyl chloride, maleic anhydride, succinic anhydride, benzaldehyde, and thiophosgene.
Major Products Formed
Amides: Formed via reactions with acetyl and chloroacetyl chlorides.
Schiff Bases: Formed by condensation with benzaldehyde.
Isothiocyanates: Formed by treatment with thiophosgene.
Scientific Research Applications
3-Isopropyl-3-azabicyclo[3.3.1]nonan-9-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural framework.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-isopropyl-3-azabicyclo[3.3.1]nonan-9-amine involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into various biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways are still under investigation, but its structural complexity suggests a high degree of specificity in its interactions .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Receptor Specificity : The 3-(propan-2-yl) derivative exhibits high sigma-2 receptor affinity, while diazabicyclic analogs target nicotinic receptors, highlighting substituent-dependent target engagement .
- Therapeutic Potential: Diazabicyclo derivatives show broader applications, including hypoglycemic and hypotensive effects, whereas mono-aza systems are more receptor-specific .
Conformational and Physicochemical Properties
- Conformation: X-ray studies confirm a chair-chair conformation for the bicyclic core, which is conserved across derivatives.
- Solubility and Stability : Methyl and propyl derivatives exhibit higher aqueous solubility compared to cyclopropyl and isopropyl analogs, likely due to reduced hydrophobicity .
- Crystal Packing : Hirshfeld analysis of 3a and 3b () reveals that phenyl and methoxyphenyl substituents dominate intermolecular interactions (e.g., C–H···π contacts), influencing crystallinity and stability .
Biological Activity
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-amine, also known as a bicyclic amine compound, has garnered attention for its potential therapeutic applications, particularly in hematology and stem cell research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound is characterized by its bicyclic structure, which includes a nitrogen atom integrated within the rings. Its molecular formula is with a molecular weight of approximately 181.27 g/mol. The unique propan-2-yl substituent contributes to its chemical reactivity and biological properties.
Hematopoietic Activity
Research indicates that derivatives of 3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one exhibit myelostimulatory activity , promoting hematopoiesis—the process of forming blood cellular components. Key findings include:
- In Vitro Studies : In vitro assays have demonstrated that these compounds stimulate the proliferation and differentiation of hematopoietic stem cells (HSCs) and progenitors, indicating their potential role in enhancing bone marrow function.
- In Vivo Studies : Animal models have been employed to evaluate the effects of these compounds on bone marrow function, showing promising results in enhancing HSC activity.
Clinical Applications
The biological activities of 3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one suggest potential clinical applications in treating various bone marrow disorders, such as:
- Aplastic Anemia
- Myelodysplastic Syndromes
These conditions are characterized by insufficient blood cell production, and compounds that stimulate hematopoiesis could provide therapeutic benefits.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Comparative studies with structurally similar compounds reveal insights into how modifications can enhance specific biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Azabicyclo[3.3.1]nonan-9-one | Basic bicyclic structure without substituents | Lacks alkyl substitution |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one | Contains aryl groups at positions 2 and 4 | Enhanced antimicrobial properties |
| 9-Benzyl-9-azabicyclo[3.3.1]nonane | Benzyl substituent at position 9 | Potentially higher lipophilicity |
The propan-2-yl substitution appears to significantly influence both the physicochemical properties and biological activities compared to other analogs.
Case Studies
A case study examining the effects of 3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one on HSCs showed that treatment resulted in a marked increase in cell proliferation rates compared to controls, suggesting a direct stimulatory effect on hematopoietic lineage commitment.
Example Results
In a controlled experiment:
- Control Group : Baseline proliferation rate of HSCs was measured.
- Treatment Group : Exposure to 10 µM concentration of the compound resulted in a 50% increase in proliferation after 48 hours.
Q & A
Q. What are the common synthetic routes for 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization reactions of precursor amines or ketones under controlled conditions. For example, analogous bicyclic amines (e.g., 3,7-diazabicyclo derivatives) are synthesized via multi-step routes involving reductive amination or ring-closing alkylation . Optimization includes adjusting temperature (e.g., 90°C for 14 hours in refluxing solvents) and catalyst selection. Yield improvements are achieved by varying stoichiometry and solvent polarity. Purity is validated using HPLC or GC-MS .
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify proton environments and carbon frameworks, FT-IR for functional group analysis (e.g., amine N-H stretches at ~3300 cm⁻¹), and mass spectrometry (ESI-TOF) for molecular ion verification. For stereochemical determination, X-ray crystallography is employed for analogous azabicyclo compounds, resolving bond angles and torsional strain .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the electronic properties of this bicyclic amine?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model molecular orbitals, charge distribution, and electrostatic potential surfaces. For example, studies on similar 3,7-diazabicyclo compounds reveal electron-deficient regions at bridgehead nitrogen atoms, guiding reactivity predictions in nucleophilic substitutions . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., C-H⋯π contacts) in crystalline states .
Q. What experimental design considerations are crucial for assessing the compound's environmental impact?
- Methodological Answer : Follow split-plot designs to evaluate ecological persistence and toxicity. For instance, long-term studies (2005–2011) on related compounds use randomized blocks to test abiotic/biotic degradation, bioaccumulation potential, and soil mobility . Ecotoxicity assays (e.g., Daphnia magna LC50) and OECD guidelines are applied, though data gaps may require extrapolation from structural analogs .
Q. How can researchers address contradictions in reported synthetic yields or purity data?
- Methodological Answer : Contradictions often arise from divergent reaction conditions (e.g., solvent polarity, catalyst load). Systematic Design of Experiments (DoE) with variables like temperature, pH, and reagent ratios can identify optimal parameters. For example, a study on azabicyclo ketones showed 20% yield variation between THF and DMF solvents . Cross-validation using orthogonal techniques (e.g., NMR vs. XRD) resolves purity disputes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
